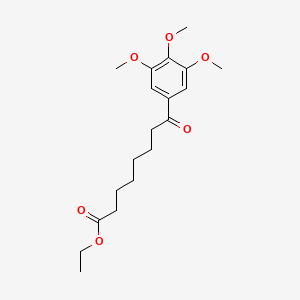

Ethyl 8-(3,4,5-trimethoxyphenyl)-8-oxooctanoate

Description

Properties

IUPAC Name |

ethyl 8-oxo-8-(3,4,5-trimethoxyphenyl)octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O6/c1-5-25-18(21)11-9-7-6-8-10-15(20)14-12-16(22-2)19(24-4)17(13-14)23-3/h12-13H,5-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANOHOTCTIFSBDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1=CC(=C(C(=C1)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3,4,5-Trimethoxyphenylacetic Acid Intermediate

A crucial precursor is 3,4,5-trimethoxyphenylacetic acid, which can be prepared via a micro-channel reactor process involving:

- Reaction of 3,4,5-trimethoxybenzaldehyde with chloroform and tetrabutylammonium chloride under controlled temperature (around 50-60 °C).

- Use of sodium hydroxide in aqueous phase to facilitate the reaction.

- Rapid mixing in a micro-channel reactor for 3 minutes to achieve high conversion.

- Acidification and crystallization to isolate 3,4,5-trimethoxymandelic acid with high purity (~96.5%) and yield (~88%).

- Subsequent reduction steps using zinc powder in the presence of acetic acid and solvents like N,N-dimethylformamide or dimethyl sulfoxide at 80 °C to convert intermediates to the phenylacetic acid derivative.

This method is noted for its simplicity, safety, high yield (>75% total yield over two steps), and scalability due to continuous flow microreactor technology.

Formation of the Keto-Octanoate Chain

The keto group at the 8-position of the octanoate chain is typically introduced via selective oxidation or by using appropriate keto-precursors in the synthetic route. While specific literature on this exact step for this compound is limited, analogous methods involve:

- Use of α-keto esters or keto acids as starting materials.

- Controlled oxidation of corresponding hydroxy precursors.

- Protection/deprotection strategies to avoid side reactions on the methoxy-substituted aromatic ring.

Esterification to Form Ethyl Ester

The final esterification step to obtain the ethyl ester is generally performed by:

- Reacting the corresponding acid (e.g., 8-(3,4,5-trimethoxyphenyl)-8-oxooctanoic acid) with ethanol.

- Using acid catalysts such as sulfuric acid or p-toluenesulfonic acid to promote ester formation.

- Conducting the reaction under reflux conditions to drive the equilibrium toward ester formation.

- Purification by flash column chromatography using hexane/ethyl acetate mixtures to isolate the pure ethyl ester product.

Representative Synthetic Procedure Summary

Analytical and Purification Techniques

- Flash Column Chromatography: Used extensively for purification, employing hexane/ethyl acetate mixtures as eluents to separate the desired ester from impurities.

- Thin Layer Chromatography (TLC): Monitoring reaction progress, typically with Rf values around 0.4 in 4:1 hexane/ethyl acetate systems.

- High-Performance Liquid Chromatography (HPLC): For purity assessment, especially of intermediates like 3,4,5-trimethoxymandelic acid.

- Mass Spectrometry (HR ESI-MS): To confirm molecular weight and structure of intermediates and final product.

Research Findings and Optimization Notes

- The use of micro-channel reactors for the initial steps significantly improves reaction speed, safety, and yield compared to batch processes.

- Zinc-mediated reductions in continuous flow allow for efficient conversion with minimal side reactions.

- Acid-catalyzed esterification under reflux remains the most reliable method for forming the ethyl ester, with reaction conditions optimized to minimize decomposition of methoxy groups.

- Purification by flash chromatography is essential to achieve high purity, as crude products often contain unreacted starting materials and side products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-(3,4,5-trimethoxyphenyl)-8-oxooctanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The trimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: 8-(3,4,5-trimethoxyphenyl)-8-oxooctanoic acid.

Reduction: 8-(3,4,5-trimethoxyphenyl)-8-hydroxyoctanoate.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 8-(3,4,5-trimethoxyphenyl)-8-oxooctanoate serves as an intermediate in the synthesis of pharmaceutical compounds. Its structural characteristics allow for modifications that can lead to the development of drugs with anti-inflammatory, analgesic, and anticancer properties.

Case Study :

A study demonstrated that derivatives of this compound exhibited significant antiproliferative effects against multiple cancer cell lines, indicating its potential as a lead compound in cancer therapy .

Organic Synthesis

This compound is utilized as a building block in organic synthesis. It can undergo various chemical reactions, including oxidation and reduction, to yield more complex molecules that are valuable in research and industrial applications.

| Reaction Type | Example Product |

|---|---|

| Oxidation | 8-(3,4,5-trimethoxyphenyl)-8-oxooctanoic acid |

| Reduction | Ethyl 8-(3,4,5-trimethoxyphenyl)-8-hydroxyoctanoate |

The versatility in chemical transformations allows researchers to explore new synthetic pathways and develop novel materials .

Biological Studies

Ethyl 8-(3,4,5-trimethoxyphenyl)-8-oxooctanoate has been investigated for its biological activities:

- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits activity against both Gram-positive and Gram-negative bacteria. Its potential as a novel antibacterial agent is supported by findings showing effectiveness against antibiotic-resistant strains .

- Antioxidant Properties : The methoxy groups present in the compound enhance its ability to scavenge free radicals, thereby reducing oxidative stress. In vitro assays have demonstrated significant antioxidant activity comparable to known standards .

- Anti-inflammatory Effects : Research has shown that this compound can modulate inflammatory pathways by interacting with specific receptors involved in inflammation .

Industrial Applications

In the industrial sector, Ethyl 8-(3,4,5-trimethoxyphenyl)-8-oxooctanoate is employed in the production of specialty chemicals. Its unique properties make it suitable for use as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 8-(3,4,5-trimethoxyphenyl)-8-oxooctanoate involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin and heat shock protein 90, leading to anti-cancer effects. The compound may also interact with other proteins and pathways, contributing to its diverse biological activities .

Comparison with Similar Compounds

Substituent Variations

The 3,4,5-trimethoxyphenyl group distinguishes this compound from structurally similar derivatives. Key comparisons include:

Impact of Substituents :

Herbicidal Activity

Ethyl 8-(3,4,5-trimethoxyphenyl)-8-oxooctanoate belongs to a class of compounds screened for herbicidal effects. Key findings include:

Comparison with Analogs :

Pharmaceutical Potential

- Prodrug development : The 3,4,5-trimethoxyphenyl group is utilized in combretastatin A-4 prodrugs to enhance water solubility via phosphate salts (e.g., sodium salt 1n) . While direct data for the target ester is lacking, its ester group may offer hydrolytic stability compared to labile phosphate derivatives.

Physicochemical Properties and Solubility

Solubility and Stability

- Ester vs. salt derivatives : Ethyl esters (e.g., target compound) typically exhibit lower water solubility than ionic derivatives like combretastatin A-4 phosphate salts .

- Impact of methoxy groups : The 3,4,5-trimethoxy pattern may increase lipophilicity, favoring membrane permeability but complicating aqueous formulation .

Thermal and Chemical Stability

- Synthetic intermediates : Stability under microwave irradiation (110°C) suggests robustness in high-temperature reactions .

Biological Activity

Ethyl 8-(3,4,5-trimethoxyphenyl)-8-oxooctanoate is a compound of increasing interest in biological research due to its potential therapeutic properties. This article will explore its biological activity, mechanisms of action, and relevant studies that highlight its significance.

Chemical Structure and Properties

Ethyl 8-(3,4,5-trimethoxyphenyl)-8-oxooctanoate features a unique structure characterized by a long carbon chain with a ketone functional group and a phenyl ring substituted with three methoxy groups. This configuration is believed to enhance the compound's lipophilicity and biological interactions.

The biological activity of ethyl 8-(3,4,5-trimethoxyphenyl)-8-oxooctanoate can be attributed to several mechanisms:

- Enzyme Interaction : The compound may interact with specific enzymes or receptors, modulating their activity through competitive inhibition or allosteric modulation.

- Antioxidant Activity : The methoxy groups on the phenyl ring can contribute to antioxidant properties by scavenging free radicals.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, thus reducing inflammation.

Antimicrobial Properties

Recent studies have demonstrated the antimicrobial potential of ethyl 8-(3,4,5-trimethoxyphenyl)-8-oxooctanoate against various pathogens. For instance:

- Pathogen Testing : In vitro tests have shown significant inhibitory effects against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL.

- Biofilm Formation : The compound also exhibits the ability to inhibit biofilm formation in pathogenic strains, which is crucial for preventing chronic infections.

Wound Healing Activity

Research indicates that ethyl 8-(3,4,5-trimethoxyphenyl)-8-oxooctanoate promotes wound healing. In animal models:

- Healing Rate : Treated wounds showed a significantly faster healing rate compared to control groups.

- Histological Analysis : Examination of tissue samples revealed increased collagen deposition and enhanced angiogenesis in treated wounds.

Case Studies

- Study on Antimicrobial Effects :

- Wound Healing Assessment :

Summary of Research Findings

Q & A

Q. What are the key considerations in synthesizing Ethyl 8-(3,4,5-trimethoxyphenyl)-8-oxooctanoate to optimize yield and purity?

The synthesis involves multi-step organic reactions, including condensation of a trimethoxyphenyl precursor with ethyl oxooctanoate derivatives. Key considerations include:

- Reaction Conditions : Use of anhydrous solvents (e.g., dichloromethane) and controlled temperatures (ambient to 60°C) to prevent hydrolysis of the ester group .

- Catalysts : Acid catalysts (e.g., sulfuric acid) or bases (e.g., triethylamine) to facilitate esterification .

- Purification : Column chromatography or recrystallization to isolate the compound from side products. Continuous flow reactors are recommended for industrial-scale synthesis to minimize human error .

Q. How can the structural elucidation of Ethyl 8-(3,4,5-trimethoxyphenyl)-8-oxooctanoate be performed?

Structural analysis relies on:

- Spectroscopic Techniques :

- NMR : and NMR to identify proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm) and carbonyl signals (δ 170–175 ppm) .

- IR Spectroscopy : Peaks at ~1730 cm (ester C=O) and ~1600 cm (aromatic C=C) .

- Mass Spectrometry : Molecular ion peak at m/z 352.43 (matching the molecular weight) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Solubility : Highly soluble in organic solvents (ethanol, dichloromethane) but insoluble in water due to hydrophobic trimethoxyphenyl and alkyl chains .

- Stability : Degrades under acidic/basic conditions via ester hydrolysis. Store at 4°C in inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How does the substitution pattern on the phenyl ring influence biological activity compared to analogs?

The 3,4,5-trimethoxy substitution enhances binding affinity to hydrophobic enzyme pockets (e.g., kinases) via π-π stacking and hydrogen bonding. Comparative studies with analogs reveal:

| Compound | Substitution | Key Biological Activity | Reference |

|---|---|---|---|

| Ethyl 8-(4-fluorophenyl)-8-oxooctanoate | 4-Fluoro | Moderate enzyme inhibition | |

| Ethyl 8-(3-chlorophenyl)-8-oxooctanoate | 3-Chloro | Higher cytotoxicity | |

| Ethyl 8-(3,4,5-trimethoxyphenyl)-8-oxooctanoate | 3,4,5-Trimethoxy | Enhanced kinase inhibition |

Q. What methodological approaches resolve contradictions in enzyme inhibition data?

- Dose-Response Curves : Validate IC values across multiple assays (e.g., fluorometric vs. colorimetric) to rule out assay-specific artifacts .

- Molecular Docking : Compare binding modes of the compound with enzyme active sites (e.g., human legumain) to identify steric/electronic effects .

- Control Experiments : Use competitive inhibitors (e.g., morpholine derivatives) to confirm specificity .

Q. How can the compound’s reactivity in nucleophilic substitution reactions be exploited for derivatization?

- Reagents : Use amines (e.g., benzylamine) or thiols in basic conditions (pH 8–10) to target the carbonyl group .

- Mechanistic Insight : The electron-withdrawing effect of the trimethoxyphenyl group increases electrophilicity at the carbonyl carbon, accelerating nucleophilic attack .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.